IV-275

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

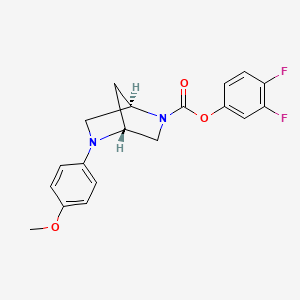

C19H18F2N2O3 |

|---|---|

Molekulargewicht |

360.4 g/mol |

IUPAC-Name |

(3,4-difluorophenyl) (1R,4R)-5-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate |

InChI |

InChI=1S/C19H18F2N2O3/c1-25-15-4-2-12(3-5-15)22-10-14-8-13(22)11-23(14)19(24)26-16-6-7-17(20)18(21)9-16/h2-7,9,13-14H,8,10-11H2,1H3/t13-,14-/m1/s1 |

InChI-Schlüssel |

RLLNGLPSBNNDBA-ZIAGYGMSSA-N |

Isomerische SMILES |

COC1=CC=C(C=C1)N2C[C@H]3C[C@@H]2CN3C(=O)OC4=CC(=C(C=C4)F)F |

Kanonische SMILES |

COC1=CC=C(C=C1)N2CC3CC2CN3C(=O)OC4=CC(=C(C=C4)F)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of MS-275 (Entinostat), a Class I HDAC Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS-275, also known as Entinostat, is a synthetic benzamide derivative that functions as a potent and selective inhibitor of Class I histone deacetylases (HDACs).[1][2] Aberrant HDAC activity is a hallmark of many cancers, leading to the transcriptional repression of tumor suppressor genes and deregulation of cellular pathways that control proliferation, differentiation, and apoptosis.[3][4] By inhibiting specific HDAC isoforms, MS-275 restores the balance of protein acetylation, reactivating silenced genes and promoting anti-tumor effects.[5] This technical guide provides a comprehensive overview of the core mechanism of action of MS-275, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular pathways and experimental workflows.

Data Presentation: Quantitative Efficacy of MS-275

The inhibitory activity of MS-275 is highly selective for Class I HDACs, particularly HDAC1 and HDAC3. This selectivity is a key aspect of its mechanism and is reflected in its half-maximal inhibitory concentration (IC50) values against various HDAC isoforms and cancer cell lines.

Table 1: MS-275 IC50 Values for HDAC Isoforms

| HDAC Isoform | IC50 Value (µM) | Reference |

| HDAC1 | 0.18 | [6] |

| HDAC1 | 0.368 | [3] |

| HDAC3 | 0.74 | [6] |

| HDAC3 | 0.501 | [3] |

| HDAC8 | 44.9 | [6] |

| HDAC8 | 63.4 | [3] |

| HDAC6 | >100 | [6] |

Table 2: In Vitro Antiproliferative Activity of MS-275 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| A2780 | Ovarian | 0.0415 | [7] |

| Calu-3 | Lung | 0.283 | [7] |

| HL-60 | Leukemia | 0.355 | [7] |

| K562 | Leukemia | 0.441 | [7] |

| St-4 | Colorectal | 0.518 | [7] |

| HT-29 | Colorectal | 0.728 | [7] |

| KB-3-1 | Cervical | 1.13 | [7] |

| Capan-1 | Pancreatic | 2.15 | [7] |

| 4-1St | Colorectal | 2.53 | [7] |

| HCT-15 | Colorectal | 4.71 | [7] |

Core Mechanism of Action

The primary mechanism of action of MS-275 is the inhibition of Class I HDAC enzymes, which leads to the hyperacetylation of both histone and non-histone proteins. This alteration in the cellular acetylome triggers a cascade of downstream events, culminating in cell cycle arrest, differentiation, and apoptosis.

Histone Hyperacetylation and Transcriptional Regulation

By inhibiting HDAC1 and HDAC3, MS-275 prevents the removal of acetyl groups from lysine residues on the N-terminal tails of histone proteins. This leads to an accumulation of acetylated histones, which neutralizes their positive charge and relaxes the chromatin structure. The more open chromatin conformation allows for the binding of transcription factors and the transcriptional machinery to the DNA, leading to the re-expression of previously silenced genes.[3][4]

A key target of this transcriptional reactivation is the cyclin-dependent kinase inhibitor p21WAF1/CIP1.[7] The induction of p21 is a central event in the anti-proliferative effects of MS-275 and occurs independently of p53 status.[7]

Effects on Non-Histone Proteins

MS-275 also influences the acetylation status and function of a variety of non-histone proteins involved in critical cellular processes. One important non-histone target is the chaperone protein Heat Shock Protein 90 (HSP90). MS-275-induced hyperacetylation of HSP90 can disrupt its chaperone function, leading to the degradation of client proteins that are often oncoproteins crucial for cancer cell survival.

Signaling Pathways Modulated by MS-275

The inhibitory action of MS-275 triggers profound changes in several key signaling pathways that govern cell fate.

Cell Cycle Arrest at the G1/S Transition

A primary consequence of MS-275 treatment is the induction of cell cycle arrest, predominantly at the G1/S transition.[7][8][9] This is largely mediated by the upregulation of p21WAF1/CIP1, which inhibits the activity of cyclin E-CDK2 complexes.[9] The inhibition of these complexes prevents the phosphorylation of the retinoblastoma protein (pRb), keeping it in its active, hypophosphorylated state. Active pRb remains bound to the E2F family of transcription factors, thereby preventing the expression of genes required for S-phase entry and DNA replication.[10][11] MS-275 treatment also leads to the downregulation of cyclin D1, further contributing to the G1 arrest.[10][11]

Induction of Apoptosis

At higher concentrations, MS-275 potently induces apoptosis in cancer cells.[10][11] This process is primarily initiated through the intrinsic mitochondrial pathway. MS-275 treatment leads to an early and significant increase in reactive oxygen species (ROS).[10][11] The accumulation of ROS causes mitochondrial membrane potential loss, leading to the release of cytochrome c from the mitochondria into the cytosol.[10][11] Cytosolic cytochrome c then triggers the activation of the caspase cascade, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[10][11] This apoptotic pathway is also characterized by the downregulation of anti-apoptotic proteins such as Mcl-1 and XIAP.[10][11]

Experimental Protocols

HDAC Activity Assay

This protocol outlines a fluorometric method to determine the inhibitory effect of MS-275 on HDAC activity.

-

Enzyme Preparation: Dilute recombinant human HDACs (e.g., HDAC1, HDAC3) in HDAC buffer.[12]

-

Reaction Setup: In a 96-well plate, mix 60 µL of HDAC buffer with 10 µL of the diluted enzyme solution. Add 10 µL of MS-275 at various concentrations.[12]

-

Initiation: Start the reaction by adding 30 µL of a fluorogenic HDAC substrate solution. Incubate for 30 minutes at 30°C.[12]

-

Termination: Stop the reaction by adding 100 µL of a trypsin solution containing Trichostatin A (TSA) to prevent further deacetylation.[12]

-

Fluorescence Measurement: After a 20-minute incubation at 30°C, measure the fluorescence at an excitation wavelength of 390 nm and an emission wavelength of 460 nm.[12]

-

Data Analysis: Calibrate the fluorescence intensity using a standard curve of the free fluorophore. Analyze the data using a Hanes plot to determine IC50 values.[12]

Western Blot Analysis of Histone Acetylation

This protocol describes the detection of changes in histone acetylation in cells treated with MS-275.

-

Cell Treatment and Lysis: Treat cultured cells with MS-275 for the desired time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and HDAC inhibitors.[13]

-

Histone Extraction (Optional): For specific analysis of histones, perform an acid extraction. Resuspend the cell pellet in a hypotonic lysis buffer, isolate the nuclei, and extract histones with 0.4 N sulfuric acid overnight at 4°C.[2][13]

-

Protein Quantification: Determine the protein concentration of the whole-cell lysate or the extracted histones using a BCA or Bradford assay.[13][14]

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein on a 12-15% SDS-polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.[14][15]

-

Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3 or H4) overnight at 4°C.[15][16] Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent.[14]

-

Analysis: Quantify the band intensities and normalize to a loading control such as total histone H3 or GAPDH.[13]

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is for identifying the genomic regions where histone acetylation is altered by MS-275 treatment.

-

Cross-linking: Treat cells with MS-275. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating. Quench the reaction with glycine.[17]

-

Chromatin Preparation: Lyse the cells and isolate the nuclei. Shear the chromatin into 200-600 bp fragments by sonication or enzymatic digestion.[18][19]

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific for an acetylated histone (e.g., anti-acetyl-H3K27).[8] Add protein A/G beads to capture the antibody-chromatin complexes.

-

Washes and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.

-

Reverse Cross-linking: Reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt.[20]

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.[18]

-

Analysis: Analyze the purified DNA by quantitative PCR (qPCR) to assess the enrichment of specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[21]

Cell Viability Assay (MTT/MTS or Neutral Red)

This protocol is used to determine the cytotoxic effects of MS-275 on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., 5 x 10³) into a 96-well plate and allow them to adhere overnight.[7][12]

-

Treatment: Treat the cells with a range of concentrations of MS-275 for a specified period (e.g., 3 days).[7][12]

-

Reagent Addition:

-

Solubilization and Measurement:

-

Data Analysis: Plot the percentage of growth inhibition against the logarithm of the MS-275 concentration to determine the IC50 value.[7][12]

Conclusion

MS-275 is a selective Class I HDAC inhibitor that exerts its anti-tumor effects through a multi-faceted mechanism of action. By inducing the hyperacetylation of histone and non-histone proteins, it reactivates the expression of key tumor suppressor genes like p21WAF1/CIP1, leading to G1 cell cycle arrest. At higher concentrations, it promotes apoptosis through the generation of reactive oxygen species and the activation of the intrinsic mitochondrial pathway. The detailed understanding of these mechanisms, supported by robust quantitative data and experimental protocols, is crucial for the continued development and clinical application of MS-275 and other epigenetic modulators in cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. Phase 1 and pharmacologic study of MS-275, a histone deacetylase inhibitor, in adults with refractory and relapsed acute leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 3. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]

- 4. Deacetylase inhibitors - focus on non-histone targets and effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nonhistone protein acetylation as cancer therapy targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MS 275 | Class I HDACs | Tocris Bioscience [tocris.com]

- 7. pnas.org [pnas.org]

- 8. MS275 Inhibits Neuroblastoma Cell Growth by Mediating H3K27ac/PROX1 Axis In Silico and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RGNNV-induced cell cycle arrest at G1/S phase enhanced viral replication via p53-dependent pathway in GS cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The histone deacetylase inhibitor MS-275 promotes differentiation or apoptosis in human leukemia cells through a process regulated by generation of reactive oxygen species and induction of p21CIP1/WAF1 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. selleckchem.com [selleckchem.com]

- 13. Investigation into the use of histone deacetylase inhibitor MS-275 as a topical agent for the prevention and treatment of cutaneous squamous cell carcinoma in an SKH-1 hairless mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 16. Histone western blot protocol | Abcam [abcam.com]

- 17. Chromatin Immunoprecipitation (ChIP) Assay [sigmaaldrich.com]

- 18. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 20. Fast chromatin immunoprecipitation assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Histone deacetylase inhibition by MS-275 potentiates glucose-stimulated insulin secretion without affecting glucose oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Entinostat: A Comprehensive Technical Overview of its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entinostat (also known as MS-275 and SNDX-275) is a synthetic benzamide derivative that has emerged as a significant therapeutic candidate in the landscape of epigenetic modifiers. It is a potent and selective inhibitor of Class I and IV histone deacetylases (HDACs), enzymes that play a critical role in the regulation of gene expression. Dysregulation of HDAC activity is a hallmark of many cancers, leading to the silencing of tumor suppressor genes and promoting oncogenesis. By inhibiting these enzymes, Entinostat can restore normal gene expression patterns, leading to cell cycle arrest, apoptosis, and the inhibition of tumor growth. This technical guide provides an in-depth overview of the discovery and development timeline of Entinostat, its mechanism of action, and key data from pivotal preclinical and clinical studies.

Discovery and Development Timeline

Entinostat's journey from a laboratory compound to a clinically investigated anticancer agent has been marked by extensive preclinical and clinical research. It is one of the benzamide-containing HDAC inhibitors that has progressed to late-stage clinical trials for various malignancies.

Early Development and Preclinical Studies:

-

Initial Synthesis: Entinostat was developed as a synthetic benzamide derivative.

-

Preclinical Evaluation: Extensive in vitro and in vivo preclinical studies demonstrated its potent anti-tumor activity across a range of human tumor cell lines and xenograft models, including those for lung, prostate, breast, pancreas, and renal cell carcinoma.[1] These early studies established its mechanism as a selective Class I HDAC inhibitor and provided the rationale for clinical investigation.

Clinical Development:

-

Phase I Trials: Early clinical trials focused on establishing the safety, tolerability, pharmacokinetics, and pharmacodynamics of Entinostat. These studies explored various dosing schedules, including daily and weekly administrations, with the weekly schedule being found to be well-tolerated.[1] For instance, a Phase I study in patients with advanced solid tumors or lymphoma determined dose-limiting toxicities and helped establish a recommended Phase II dose.[1] Another Phase I trial evaluated Entinostat in combination with 13-cis-retinoic acid, establishing a recommended Phase II dose of 4 mg m⁻² once weekly for the combination.[2]

-

Phase II Trials: Numerous Phase II trials have evaluated Entinostat's efficacy, both as a monotherapy and in combination with other agents, in various cancers. A key randomized Phase II study, ENCORE 301, showed that the addition of Entinostat to the aromatase inhibitor exemestane improved overall survival in patients with hormone receptor-positive advanced breast cancer.[3]

-

Phase III Trials: Based on promising Phase II results, the E2112 (NCT02115282) Phase III trial was initiated to confirm the overall survival benefit of Entinostat in combination with exemestane in advanced HR+ breast cancer.[1][3] More recently, a Phase III trial in China (EOC103A3101) led to the approval of Entinostat by China's National Medical Products Administration (NMPA) for HR+/HER2- advanced breast cancer that has relapsed or progressed on endocrine therapy.[4]

Mechanism of Action

Entinostat selectively inhibits Class I (HDAC1, HDAC2, HDAC3) and Class IV (HDAC11) histone deacetylases.[1][5] Its primary mechanism involves the following key processes:

-

Histone Hyperacetylation: HDACs remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, Entinostat causes an accumulation of acetylated histones. This "opens up" the chromatin, making it more accessible to transcription factors and allowing for the expression of previously silenced genes.[5][6]

-

Reactivation of Tumor Suppressor Genes: A primary consequence of histone hyperacetylation is the reactivation of tumor suppressor genes, such as the cyclin-dependent kinase inhibitors p21 and p27.[5][7] This leads to cell cycle arrest, typically at the G1 phase, and inhibits cancer cell proliferation.[5][7][8]

-

Induction of Apoptosis: Entinostat can induce programmed cell death (apoptosis) through both intrinsic and extrinsic pathways. It has been shown to down-regulate anti-apoptotic proteins like Bcl-xL and Mcl-1, and up-regulate pro-apoptotic proteins such as Bim1.[7][8][9]

-

Modulation of Non-Histone Proteins: Beyond histones, HDACs also deacetylate a variety of other proteins, including transcription factors and signaling molecules. By inhibiting HDACs, Entinostat can alter the function of these proteins, impacting various cellular processes crucial for cancer progression.[5]

-

Immunomodulation: Entinostat has demonstrated significant immunomodulatory activity. It can enhance anti-tumor immune responses by targeting and downregulating immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1][3] This activity makes it a promising candidate for combination therapies with immunotherapies like checkpoint inhibitors.

Signaling Pathways Modulated by Entinostat

Entinostat's anticancer effects are mediated through its influence on several critical signaling pathways.

Caption: Mechanism of action of Entinostat in a cancer cell.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Entinostat.

Table 1: Preclinical In Vitro Activity of Entinostat

| Cell Line | Cancer Type | IC50 Value (nM) | Reference |

| HD-MB03 | Medulloblastoma (MYC-amplified) | 575 | [10] |

| MED8A | Medulloblastoma (MYC-amplified) | 672.5 | [10] |

Table 2: Key Phase III Clinical Trial Results (Entinostat + Exemestane)

| Trial Identifier | Patient Population | Primary Endpoint | Result (Entinostat Arm) | Result (Placebo Arm) | Hazard Ratio (HR) | Reference |

| EOC103A3101 | HR+/HER2- Advanced Breast Cancer (Chinese patients) | Progression-Free Survival (PFS) | 6.32 months | 3.72 months | 0.76 | [4] |

| EOC103A3101 | HR+/HER2- Advanced Breast Cancer (Chinese patients) | Overall Survival (OS) | 38.55 months | ~29.5 months | 0.75 | [4] |

Table 3: Common Adverse Events (Grade 3/4) in Clinical Trials

| Adverse Event | Frequency | Notes | Reference |

| Neutropenia | Common | Manageable hematologic toxicity | [3][11] |

| Thrombocytopenia | Common | Manageable hematologic toxicity | [3] |

| Anemia | Reported | Dose-limiting toxicity at 5 mg m⁻² | [2][11] |

| Fatigue | Common | Mostly Grade 1 or 2 | [2][3] |

| Hyponatremia | Reported | Dose-limiting toxicity at 5 mg m⁻² | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used in the evaluation of Entinostat.

In Vitro Cell Proliferation Assay

-

Objective: To determine the concentration of Entinostat that inhibits cell growth by 50% (IC50).

-

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., HD-MB03, MED8A medulloblastoma cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere of 5% CO2.[10]

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with a serial dilution of Entinostat (e.g., twofold dilution series) or DMSO as a vehicle control.[10]

-

Incubation: Cells are incubated with the drug for a specified period, typically 72 hours.[10]

-

Viability Assessment: Cell viability is assessed using a metabolic assay such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay. The absorbance or luminescence, which correlates with the number of viable cells, is measured using a plate reader.

-

Data Analysis: The results are normalized to the DMSO control. The IC50 values are calculated by fitting the dose-response data to a nonlinear regression curve using appropriate software (e.g., GraphPad Prism).[10]

-

Western Blot Analysis for Histone Acetylation

-

Objective: To confirm the mechanism of action of Entinostat by detecting changes in histone acetylation.

-

Methodology:

-

Cell Treatment and Lysis: Cells are treated with Entinostat or vehicle control for a specified time. After treatment, cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) and then incubated overnight at 4°C with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-β-actin or total Histone H3).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Phase I "3+3" Dose-Escalation Trial Design

-

Objective: To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of a new drug combination.

-

Methodology:

-

Patient Cohorts: Patients are enrolled in cohorts of three.[11]

-

Dose Escalation: The first cohort receives the starting dose level of the investigational drug (e.g., Entinostat at 3 mg orally per week).[11]

-

Dose-Limiting Toxicity (DLT) Assessment: Patients are monitored for a predefined period (typically the first cycle of treatment) for DLTs.

-

Escalation Rules:

-

If 0 of 3 patients experience a DLT, the dose is escalated for the next cohort.

-

If 1 of 3 patients experiences a DLT, three more patients are enrolled at the same dose level. If 1 of the total 6 patients experiences a DLT, the dose is escalated. If ≥2 of 6 experience a DLT, the dose is considered to have exceeded the MTD.

-

If ≥2 of the first 3 patients experience a DLT, the dose is considered to have exceeded the MTD.

-

-

MTD Definition: The MTD is defined as the highest dose level at which fewer than one-third of patients experience a DLT. The RP2D is often the MTD or a lower, better-tolerated dose.

-

Development Timeline Visualization

The following diagram provides a visual summary of the key milestones in the development of Entinostat.

Caption: Key milestones in the discovery and development of Entinostat.

Conclusion

Entinostat represents a successful example of targeted epigenetic therapy. Its development has been guided by a strong preclinical rationale and a systematic clinical evaluation process. As a selective Class I/IV HDAC inhibitor, it modulates gene expression to exert potent anti-tumor effects, including cell cycle arrest and apoptosis. Furthermore, its immunomodulatory properties open new avenues for combination therapies, particularly with immune checkpoint inhibitors. The recent regulatory approval in China for advanced breast cancer underscores its clinical potential. Ongoing and future research will continue to define the optimal use of Entinostat in the treatment of various malignancies, aiming to overcome drug resistance and improve patient outcomes.

References

- 1. Entinostat: a promising treatment option for patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I study of the histone deacetylase inhibitor entinostat in combination with 13-cis retinoic acid in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What clinical trials have been conducted for Entinostat? [synapse.patsnap.com]

- 4. mediamedic.co [mediamedic.co]

- 5. What is the mechanism of Entinostat? [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A class I histone deacetylase inhibitor, entinostat, enhances lapatinib efficacy in HER2-overexpressing breast cancer cells through FOXO3-mediated Bim1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ascopubs.org [ascopubs.org]

MS-275 (Entinostat): A Technical Guide to Biological Targets and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entinostat, also known as MS-275 or SNDX-275, is a synthetic benzamide derivative that functions as a potent and selective, orally bioavailable inhibitor of histone deacetylase (HDAC) enzymes.[1][2] Specifically, it targets Class I and Class IV HDACs, which are crucial regulators of gene expression.[1] Aberrant HDAC activity is a hallmark of many cancers, leading to the silencing of tumor suppressor genes and dysregulation of cellular processes. By inhibiting these enzymes, Entinostat triggers the hyperacetylation of histones, leading to a more open chromatin structure and the reactivation of silenced genes.[3][4] This epigenetic modulation results in the inhibition of cancer cell proliferation, induction of cell cycle arrest, terminal differentiation, and apoptosis.[1][3] Entinostat has shown promising anti-tumor activity in a wide range of preclinical models and is under investigation in numerous clinical trials for both solid tumors and hematologic malignancies.[1][5][6] The U.S. FDA has granted it 'breakthrough designation' in combination with exemestane for the management of advanced estrogen receptor (ER)-positive breast cancer.[1][2][7]

Primary Biological Targets

The principal molecular targets of Entinostat are Class I and Class IV histone deacetylases. It exhibits strong selectivity for HDAC1 and HDAC3 over other HDAC isoforms.[8] This selective inhibition is a key characteristic that distinguishes it from pan-HDAC inhibitors like vorinostat and panobinostat.[1]

-

Class I HDACs: This class includes HDAC1, HDAC2, and HDAC3. Entinostat potently inhibits these enzymes, which are primarily located in the nucleus and are broadly implicated in tumorigenesis.[9][10]

-

Class IV HDACs: This class consists of a single member, HDAC11. Entinostat is also reported to inhibit this class.[1]

Quantitative Data: Inhibitory Activity

The inhibitory potency of MS-275 is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary based on the specific assay conditions and cell lines used.

Table 1: In Vitro HDAC Enzyme Inhibition

| Target | IC50 Value | Assay Conditions |

| HDAC1 | 0.51 µM[8] | Cell-free assay |

| HDAC1 | 243 nM[9][10] | N/A |

| HDAC1 | 180 nM | N/A |

| HDAC1 | 368 nM[11][12] | Biochemical assay (pH 7.4, 37°C) |

| HDAC2 | 453 nM[9][10] | N/A |

| HDAC3 | 1.7 µM[8] | Cell-free assay |

| HDAC3 | 248 nM[9][10] | N/A |

| HDAC3 | 740 nM | N/A |

| HDAC3 | 501 nM[11][12] | Biochemical assay (pH 7.4, 37°C) |

| HDAC4 | >100 µM[8] | Cell-free assay |

| HDAC6 | >100 µM[8] | Cell-free assay |

| HDAC8 | >100 µM[8] | Cell-free assay |

| HDAC8 | 44.9 µM | N/A |

| HDAC8 | 63.4 µM[11][12] | N/A |

| HDAC10 | >100 µM[8] | Cell-free assay |

Table 2: Anti-proliferative Activity in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value |

| A2780 | Ovarian | 41.5 nM - 4.71 µM (Range across multiple lines)[8] |

| Calu-3 | Lung | 41.5 nM - 4.71 µM (Range across multiple lines)[8] |

| HL-60 | Leukemia | 41.5 nM - 4.71 µM (Range across multiple lines)[8] |

| K562 | Leukemia | 41.5 nM - 4.71 µM (Range across multiple lines)[8] |

| HT-29 | Colon | 41.5 nM - 4.71 µM (Range across multiple lines)[8] |

| A-375 | Melanoma | 3.67 µM[9] |

| Rituximab-Sensitive/Resistant B-cell Lymphoma | Lymphoma | 0.5 - 1 µmol/l[13] |

| Rh41 | Rhabdomyosarcoma | 265 nM[14] |

| Rh18 | Rhabdomyosarcoma | 840 nM[14] |

| Rh30 | Rhabdomyosarcoma | 1110 nM[14] |

| D283 | Medulloblastoma | 50 nM[15] |

| MOLM13 (FLT3-ITD) | Acute Myelogenous Leukemia (AML) | < 1 µM[16] |

| MV4-11 (FLT3-ITD) | Biphenotypic Leukemia | < 1 µM[16] |

Core Signaling Pathways and Mechanisms of Action

MS-275 modulates a multitude of intracellular signaling pathways, culminating in its anti-tumor effects.

Epigenetic Regulation and Gene Expression

The primary mechanism of MS-275 is the inhibition of Class I HDACs, leading to the accumulation of acetylated histones (H3 and H4).[17][18] This neutralizes the positive charge of lysine residues on histone tails, relaxing the chromatin structure and making DNA more accessible to transcription factors. The result is the transcriptional activation of a distinct set of genes, including tumor suppressor genes that are often silenced in cancer cells.[1][3][4]

Cell Cycle Arrest

A prominent effect of MS-275 is the induction of cell cycle arrest, primarily at the G1/S transition.[8][19] This is largely mediated by the robust induction of the cyclin-dependent kinase inhibitor p21WAF1/CIP1.[8][15][20] The upregulation of p21 occurs independently of p53 status.[15] Increased p21 levels lead to the inhibition of cyclin-CDK complexes, resulting in the accumulation of hypophosphorylated retinoblastoma protein (Rb) and the halting of cell cycle progression.[20][21] MS-275 has also been shown to down-regulate cell cycle-related proteins like cyclin D1.[20]

Induction of Apoptosis

MS-275 induces programmed cell death in a wide variety of cancer cells.[8][13] The mechanism is dose-dependent; at lower concentrations, it primarily causes differentiation and cell cycle arrest, while at higher concentrations, it potently triggers apoptosis.[20][21] The apoptotic pathway engaged is largely the intrinsic, or mitochondrial, pathway.

Key events include:

-

Reactive Oxygen Species (ROS) Generation: MS-275 can induce a rapid increase in intracellular ROS.[20][21]

-

Mitochondrial Damage: The increase in ROS leads to the loss of mitochondrial membrane potential (ΔΨm) and the subsequent release of cytochrome c into the cytosol.[20][21]

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of the caspase cascade, including initiator caspase-9 and effector caspase-3.[17][20]

-

Modulation of Bcl-2 Family Proteins: MS-275 can down-regulate anti-apoptotic proteins such as Bcl-2, Bcl-xL, Mcl-1, and XIAP, while upregulating pro-apoptotic proteins like Bax and Bak.[13][20][22]

References

- 1. Entinostat: a promising treatment option for patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ir.syndax.com [ir.syndax.com]

- 3. What is Entinostat used for? [synapse.patsnap.com]

- 4. What is the mechanism of Entinostat? [synapse.patsnap.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. The ASCO Post [ascopost.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Entinostat | MS-275 | HDAC class I inhibitor | TargetMol [targetmol.com]

- 11. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]

- 12. entinostat.net [entinostat.net]

- 13. Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of entinostat alone and in combination with standard-of-care cytotoxic agents against rhabdomyosarcoma xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. MS-275, a novel histone deacetylase inhibitor with selectivity against HDAC1, induces degradation of FLT3 via inhibition of chaperone function of heat shock protein 90 in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 18. researchgate.net [researchgate.net]

- 19. MS275 Inhibits Neuroblastoma Cell Growth by Mediating H3K27ac/PROX1 Axis In Silico and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The histone deacetylase inhibitor MS-275 promotes differentiation or apoptosis in human leukemia cells through a process regulated by generation of reactive oxygen species and induction of p21CIP1/WAF1 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 22. MS-275 sensitizes TRAIL-resistant breast cancer cells, inhibits angiogenesis and metastasis, and reverses epithelial-mesenchymal transition in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Entinostat for Cancer Research

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Entinostat, also known as MS-275 or SNDX-275, is an orally bioavailable, synthetic benzamide derivative that functions as a potent and selective inhibitor of Class I and IV histone deacetylases (HDACs).[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression.[2] By selectively inhibiting HDACs, particularly HDAC1 and HDAC3, Entinostat induces histone hyperacetylation, which relaxes chromatin and reactivates the expression of silenced genes, including tumor suppressors.[1][3][4] This activity leads to significant anti-tumor effects, such as cell cycle arrest, induction of apoptosis, and terminal differentiation.[1][5] Entinostat has been investigated in numerous clinical trials for both solid tumors and hematologic malignancies, showing a generally tolerable safety profile and promising efficacy, especially in combination with other therapies like endocrine or immune checkpoint inhibitors.[1][3][6]

Core Mechanism of Action

Entinostat's primary mechanism of action is the selective inhibition of Class I HDAC enzymes (HDAC1, HDAC2, HDAC3) and Class IV HDACs.[1][7] This inhibition is central to its anti-cancer effects, which can be categorized into two main areas: direct epigenetic reprogramming of cancer cells and modulation of the tumor immune microenvironment.

Epigenetic Reprogramming:

-

Histone Hyperacetylation: By blocking the removal of acetyl groups, Entinostat increases the acetylation levels of lysine residues on histone tails. This neutralizes the positive charge of histones, weakening their interaction with negatively charged DNA.[2]

-

Chromatin Remodeling: The resulting "relaxed" or open chromatin structure (euchromatin) allows transcription factors and machinery to access gene promoter regions that were previously silenced (heterochromatin).[2][6]

-

Gene Re-expression: This leads to the transcriptional activation of a specific set of genes, most notably tumor suppressor genes like the cyclin-dependent kinase inhibitors p21 and p27.[3]

-

Cellular Consequences: The re-expression of these regulatory genes results in the inhibition of cancer cell proliferation, induction of cell cycle arrest (primarily in the G1 phase), and activation of apoptotic pathways.[3][8][9]

Immune Microenvironment Modulation:

-

Entinostat also exerts immunomodulatory effects that contribute to its anti-tumor activity.[1] It has been shown to enhance anti-tumor immune responses by downregulating immunosuppressive cells such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) within the tumor microenvironment.[6][10] This action can sensitize tumors to immunotherapies, including immune checkpoint inhibitors.[3][11]

Key Signaling Pathways Modulated by Entinostat

Entinostat influences several critical signaling pathways to exert its anti-neoplastic effects.

-

Cell Cycle Control Pathway: By inducing the expression of p21 (CDKN1A), Entinostat inhibits cyclin-dependent kinases (CDKs), leading to cell cycle arrest at the G1/S checkpoint.[8][9] This prevents cancer cells from entering the DNA synthesis (S) phase, thereby halting proliferation.[3]

-

Apoptosis Pathways: Entinostat can trigger apoptosis through both intrinsic and extrinsic pathways.[12] It has been shown to down-regulate the expression of anti-apoptotic proteins like Bcl-xL, shifting the balance towards pro-apoptotic signals.[8][9] Additionally, it can activate the JNK/P38 MAPK signaling cascade, which promotes programmed cell death.[4]

-

Epithelial-Mesenchymal Transition (EMT) Pathway: In some cancers, such as gastric cancer, Entinostat has been found to inhibit the malignant phenotype by targeting the proto-oncogene SALL4.[13] This reduces the expression of proteins involved in EMT, a process critical for cancer cell invasion and metastasis.[13]

-

Immune Signaling: Entinostat's immunomodulatory effects are crucial for its synergy with immunotherapy.[10] By reducing the number and suppressive function of Tregs and MDSCs in the tumor microenvironment, it enhances the activity of cytotoxic CD8+ T cells, leading to a more robust anti-tumor immune response.[6][10][14] This can convert "cold" (non-inflamed) tumors into "hot" (inflamed) tumors that are more responsive to immune checkpoint inhibitors.[11]

Preclinical and Clinical Data Summary

Entinostat has demonstrated significant anti-tumor activity in both preclinical models and clinical trials across various malignancies.[1]

Data Presentation

Table 1: In Vitro Efficacy of Entinostat Against Class I HDACs

| Target | IC50 Value (nM) | Reference |

|---|---|---|

| HDAC1 | 243 | [4][7] |

| HDAC2 | 453 | [4][7] |

| HDAC3 | 248 | [4][7] |

IC50 (Half-maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Key Clinical Trial Results for Entinostat

| Trial Name (Phase) | Cancer Type | Combination Therapy | Control Group | Key Efficacy Endpoint | Result | Reference |

|---|---|---|---|---|---|---|

| ENCORE 301 (Phase II) | HR+ Advanced Breast Cancer | Entinostat + Exemestane | Placebo + Exemestane | Median Progression-Free Survival (PFS) | 4.3 months vs. 2.3 months | [1][15] |

| E2112 (Phase III) | HR+ Advanced Breast Cancer | Entinostat + Exemestane | Placebo + Exemestane | PFS and Overall Survival (OS) | No statistically significant improvement in the overall population | [6][16] |

| Chinese Phase III | HR+ Advanced Breast Cancer | Entinostat + Exemestane | Placebo + Exemestane | Median PFS | 2.6-month benefit favoring the Entinostat arm | [16] |

HR+ denotes Hormone Receptor-positive.

Table 3: Pharmacokinetic Parameters of Entinostat in Human Studies

| Parameter | Value | Description | Reference |

|---|---|---|---|

| Tmax (Time to max concentration) | 0.5 - 60 hours (fasting: 0.25 - 2 h) | Wide variability, reduced in a fasting state. | [1] |

| T½ (Terminal half-life) | ~113.6 hours | Long half-life supports weekly or bi-weekly dosing. | [17] |

| Dose Proportionality | Linear over 2 to 12 mg/m² | Cmax and AUC increase proportionally with the dose. | [1][18] |

| Drug Interactions | None significant with exemestane | Co-administration does not significantly alter the PK profile. | [18] |

PK parameters can vary based on patient population and study design.

Standard Experimental Protocols

The following protocols are generalized methodologies for key experiments used to evaluate the efficacy and mechanism of Entinostat.

Protocol 1: In Vitro Cell Viability Assay

This protocol determines the effect of Entinostat on cancer cell proliferation and viability.

Detailed Methodology:

-

Cell Seeding: Plate cancer cells of interest into 96-well microplates at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to attach overnight in a humidified incubator at 37°C and 5% CO₂.[19]

-

Drug Preparation: Prepare a stock solution of Entinostat in DMSO (e.g., 10 mM). Create a series of 2x concentrated serial dilutions in complete culture medium. A typical concentration range might be 0.02 µM to 20 µM, including a vehicle-only control.[19]

-

Treatment: Carefully remove the existing medium from the cells and add 100 µL of the 2x drug dilutions to the corresponding wells, resulting in the final 1x concentration.[19]

-

Incubation: Incubate the plates for the desired experimental duration, typically 48 to 72 hours.[19]

-

Viability Assessment: Add a cell viability reagent such as MTT, SRB, or a luminescence-based reagent like CellTiter-Glo® according to the manufacturer's protocol.[8][20][21]

-

Data Analysis: Measure the absorbance or luminescence using a compatible plate reader. Normalize the readings of treated wells to the vehicle control wells (set as 100% viability) and plot the results. Calculate the IC50 value using non-linear regression analysis software.[19]

Protocol 2: Western Blot for Histone Acetylation

This protocol is used to confirm Entinostat's mechanism of action by detecting changes in histone acetylation levels.

Detailed Methodology:

-

Cell Treatment and Lysis: Culture cells and treat with Entinostat at desired concentrations and time points. Harvest cells and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[21]

-

Protein Quantification: Measure the protein concentration of the lysates using a standard method like the Bradford or BCA assay to ensure equal loading.[21]

-

SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20-30 µg) and separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3) overnight at 4°C. A separate blot or re-probing should be done for total Histone H3 as a loading control.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. After further washes, add an enhanced chemiluminescence (ECL) substrate and image the resulting signal.[21]

Protocol 3: In Vivo Xenograft Study

This protocol evaluates the anti-tumor efficacy of Entinostat in a living organism.

Detailed Methodology:

-

Animal Model: Use immunocompromised mice (e.g., SCID or NSG mice) to prevent rejection of human tumor cells.[9][22]

-

Tumor Inoculation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of each mouse.[23]

-

Tumor Growth and Randomization: Monitor mice for tumor growth. Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into different treatment cohorts (e.g., vehicle control, Entinostat monotherapy, combination therapy).[22]

-

Drug Formulation and Administration: Formulate Entinostat in an appropriate vehicle (e.g., 0.5% methylcellulose). Administer the drug to mice, typically via oral gavage, at a specified dose (e.g., 2.5-20 mg/kg) and schedule (e.g., daily or weekly).[14][22]

-

Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health as indicators of toxicity.[22]

-

Endpoint and Analysis: The study concludes when tumors in the control group reach a predetermined endpoint size or after a set duration. Calculate tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the anti-tumor effect. Tumors can be harvested for pharmacodynamic (PD) analysis, such as Western blotting for histone acetylation.[22][24]

Conclusion

Entinostat is a selective Class I/IV HDAC inhibitor with a well-defined mechanism of action centered on epigenetic reprogramming and immune modulation. Its ability to reactivate silenced tumor suppressor genes and enhance anti-tumor immunity makes it a compelling agent in oncology.[1][3] Preclinical and clinical data have demonstrated its activity against a range of cancers, particularly hormone-resistant breast cancer.[1][5] While it has shown promise, especially in combination therapies, further research is needed to identify predictive biomarkers and optimize its use in clinical practice. The protocols and data summarized in this guide provide a foundational understanding for researchers beginning to explore the therapeutic potential of Entinostat in cancer.

References

- 1. Entinostat: a promising treatment option for patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is Entinostat used for? [synapse.patsnap.com]

- 3. What is the mechanism of Entinostat? [synapse.patsnap.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. What clinical trials have been conducted for Entinostat? [synapse.patsnap.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Tumour-targeted interleukin-12 and entinostat combination therapy improves cancer survival by reprogramming the tumour immune cell landscape - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]

- 13. Targeting SALL4 by Entinostat Inhibits the Malignant Phenotype of Gastric Cancer Cells by Reducing EMT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The anti-tumor effects of entinostat in ovarian cancer require adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The ASCO Post [ascopost.com]

- 16. A Pilot Study of the Combination of Entinostat with Capecitabine in Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phase I study of the histone deacetylase inhibitor entinostat in combination with 13-cis retinoic acid in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phase I Study and Pilot Efficacy Analysis of Entinostat, a Novel Histone Deacetylase Inhibitor, in Chinese Postmenopausal Women with Hormone Receptor-Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. The Histone Deacetylase Inhibitor Entinostat Enhances Polymer-Mediated Transgene Expression in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Entinostat, a selective HDAC1/2 inhibitor, potentiates the effects of olaparib in homologous recombination proficient ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Evaluation of entinostat alone and in combination with standard-of-care cytotoxic agents against rhabdomyosarcoma xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Entinostat | MS-275 | HDAC class I inhibitor | TargetMol [targetmol.com]

- 24. aacrjournals.org [aacrjournals.org]

Preliminary In Vitro Efficacy of MS-275: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary in vitro studies of MS-275 (Entinostat), a potent and selective inhibitor of histone deacetylases (HDACs). The document focuses on the core mechanism of action, experimental methodologies, and quantitative data derived from foundational research. All data is presented in structured tables for comparative analysis, and key cellular pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of MS-275's cellular effects.

Core Mechanism of Action

MS-275 is a synthetic benzamide derivative that exhibits selective inhibitory activity against Class I HDAC enzymes, particularly HDAC1 and HDAC3.[1][2] By binding to the zinc-containing active site of these enzymes, MS-275 prevents the removal of acetyl groups from lysine residues on histone and non-histone proteins.[2][3] This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and the transcriptional activation of genes that are often silenced in cancer cells.[2]

The primary downstream effects of MS-275-mediated HDAC inhibition include the induction of cell cycle arrest, apoptosis, and cellular differentiation. A key event in this process is the transcriptional upregulation of the cyclin-dependent kinase inhibitor p21WAF1/CIP1.[1][4][5] The induction of p21 leads to a G1 phase cell cycle arrest.[1][4] Additionally, MS-275 has been shown to induce the expression of the tumor suppressor protein gelsolin and decrease the expression of anti-apoptotic proteins such as Mcl-1 and XIAP.[1][4] At higher concentrations, MS-275 can induce apoptosis through the generation of reactive oxygen species (ROS).[5]

Quantitative In Vitro Data

The in vitro potency of MS-275 has been evaluated through various assays, including direct enzyme inhibition and cell proliferation assays across a range of human cancer cell lines.

Table 1: In Vitro HDAC Inhibition by MS-275

| HDAC Isoform | IC50 Value | Assay Conditions |

| HDAC1 | 0.368 µM - 0.51 µM | Cell-free biochemical assays.[1][2] |

| HDAC3 | 0.501 µM - 1.7 µM | Cell-free biochemical assays.[1][2] |

| HDAC8 | > 63.4 µM | Cell-free biochemical assays.[2] |

| Other HDACs (4, 6, 10) | ~100 µM or higher | Not sensitive.[1] |

Table 2: In Vitro Anti-proliferative Activity of MS-275 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value |

| A2780 | Ovarian Carcinoma | 41.5 nM[1][4] |

| Calu-3 | Lung Carcinoma | - |

| HL-60 | Promyelocytic Leukemia | - |

| K562 | Chronic Myelogenous Leukemia | - |

| St-4 | - | - |

| HT-29 | Colorectal Adenocarcinoma | - |

| KB-3-1 | - | - |

| Capan-1 | Pancreatic Adenocarcinoma | - |

| 4-1St | - | - |

| HCT-15 | Colorectal Adenocarcinoma | 4.71 µM[1][4] |

| D283 | Medulloblastoma | 50 nM[6][7] |

| US | Undifferentiated Sarcoma | 1.3 µM[6][7] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

HDAC Inhibition Assay (Cell-Free)

This assay quantifies the ability of MS-275 to inhibit the enzymatic activity of purified HDAC isoforms.

Materials:

-

Recombinant human HDAC enzymes (HDAC1, HDAC3, etc.)

-

HDAC buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl)

-

Fluorogenic HDAC substrate (e.g., Ac-NH-GGK(Ac)-AMC)

-

MS-275 stock solution

-

Trypsin solution (e.g., 10 mg/ml in 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 2 µM TSA)

-

Microplate reader with fluorescence detection capabilities (λex = 390 nm, λem = 460 nm)

Procedure:

-

Dilute recombinant HDAC enzymes in HDAC buffer.

-

In a 96-well plate, mix 60 µL of HDAC buffer with 10 µL of the diluted enzyme solution.

-

Add serial dilutions of MS-275 or vehicle control to the wells.

-

Initiate the reaction by adding 30 µL of the HDAC substrate solution.

-

Incubate the plate at 30°C for 30 minutes.

-

Stop the reaction by adding 100 µL of trypsin solution.

-

Incubate at 30°C for 20 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence at 460 nm (excitation at 390 nm).

-

Calculate the percent inhibition and determine the IC50 value.[1]

Cell Viability/Proliferation Assay

This assay measures the effect of MS-275 on the proliferation of cancer cell lines. The neutral red uptake assay is described here as an example.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

MS-275 stock solution

-

96-well cell culture plates

-

Neutral red staining solution (0.1 mg/mL)

-

Solubilization solution (50 µL ethanol, 150 µL 0.1 M Na2HPO4)

-

Microplate reader (OD at 540 nm)

Procedure:

-

Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with graded concentrations of MS-275 or vehicle control for 72 hours.

-

Remove the treatment medium and add 100 µL of neutral red solution to each well.

-

Incubate for 1 hour in a CO2 incubator.

-

Aspirate the neutral red solution and add 200 µL of the solubilization solution to each well to extract the dye.

-

Measure the optical density at 540 nm using a microplate reader.

-

Calculate the percentage of growth inhibition relative to the vehicle control and determine the IC50 value.[1]

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins following MS-275 treatment.

Materials:

-

Human cancer cell lines treated with MS-275

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p21, anti-acetyl-Histone H3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse MS-275-treated and control cells in lysis buffer.

-

Quantify the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[3][8]

Visualizations: Signaling Pathways and Workflows

MS-275 Mechanism of Action Pathway

References

- 1. selleckchem.com [selleckchem.com]

- 2. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]

- 3. The Histone Deacetylase Inhibitor (MS-275) Promotes Differentiation of Human Dental Pulp Stem Cells into Odontoblast-Like Cells Independent of the MAPK Signaling System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. MS-27-275, an inhibitor of histone deacetylase, has marked in vitro and in vivo antitumor activity against pediatric solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Benzamide Structure of Entinostat

Introduction: The Role of Epigenetics and the Emergence of Entinostat

Epigenetic modifications, which alter gene expression without changing the underlying DNA sequence, are critical in cellular function and are frequently dysregulated in diseases like cancer. Histone deacetylases (HDACs) are key epigenetic enzymes that remove acetyl groups from lysine residues on histones and other proteins, typically leading to chromatin condensation and transcriptional repression. The inhibition of these enzymes has emerged as a promising therapeutic strategy in oncology.

Entinostat (also known as MS-275 or SNDX-275) is a potent, orally bioavailable, and selective inhibitor of Class I and IV histone deacetylases.[1] It belongs to the benzamide class of HDAC inhibitors, a chemical group distinguished by a specific mode of interaction with the enzyme's active site.[2] This guide provides a detailed technical overview of Entinostat, focusing on its core benzamide structure, its mechanism of action, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

The Benzamide Structure of Entinostat

Entinostat is a synthetic benzamide derivative characterized by a multi-component structure essential for its inhibitory function.[3] Its chemical formula is C21H20N4O3 and its IUPAC name is pyridin-3-ylmethyl N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate.[3]

The structure can be deconstructed into three key pharmacophoric elements:

-

Zinc-Binding Group (ZBG): The core of its functionality lies in the o-aminoanilide moiety of the benzamide group. The primary amine and the adjacent amide carbonyl oxygen act as a bidentate ligand, chelating the essential Zn²⁺ ion in the active site of the HDAC enzyme.[2][4] This interaction is crucial for inhibiting the enzyme's catalytic activity.

-

Linker Region: A substituted phenylmethyl carbamate unit connects the ZBG to the cap group. This linker is designed to position the other components optimally within the catalytic tunnel of the enzyme.

-

Cap Group: A pyridine ring serves as the surface-recognition "cap" group, which interacts with residues at the rim of the HDAC active site, contributing to the inhibitor's potency and isoform selectivity.[5]

Mechanism of Action: Selective HDAC Inhibition

Entinostat is a potent and selective inhibitor of Class I histone deacetylases (HDACs), specifically targeting HDAC1 and HDAC3.[6] Its inhibitory action is less pronounced against HDAC2 and it has no significant activity against Class II HDACs.[7][8]

The primary mechanism involves the benzamide's o-phenylenediamine group binding to the zinc ion at the bottom of the HDAC active site pocket.[2][4] This blocks the access of the natural substrate, acetyl-lysine, preventing the deacetylation reaction. The consequence of this inhibition is the accumulation of acetylated histones (hyperacetylation).[1][9] This leads to a more relaxed, "open" chromatin structure (euchromatin), which allows for the transcriptional activation of previously silenced genes.[6][9]

Key downstream effects of this epigenetic reprogramming include:

-

Reactivation of Tumor Suppressor Genes: Genes such as the cyclin-dependent kinase inhibitor p21 are re-expressed, leading to cell cycle arrest.[9][10]

-

Induction of Apoptosis: The expression of pro-apoptotic proteins is increased while anti-apoptotic proteins like Bcl-XL are downregulated, leading to programmed cell death.[6][10][11]

-

Modulation of Non-Histone Proteins: Entinostat also affects the acetylation status of non-histone proteins, including transcription factors and signaling molecules, further contributing to its anti-tumor effects.[6][9]

Caption: Mechanism of HDAC inhibition by Entinostat.

Key Signaling Pathways Modulated by Entinostat

Entinostat's influence extends to several critical cancer-related signaling pathways.

4.1 Cell Cycle Regulation: By inhibiting HDACs, Entinostat induces the expression of the cyclin-dependent kinase (CDK) inhibitor p21.[10][11] p21 then binds to and inactivates cyclin-CDK complexes (such as Cyclin A/CDK2), which are necessary for cell cycle progression. This action leads to a halt in the G1 phase of the cell cycle, preventing cancer cell proliferation.[10] Concurrently, Entinostat has been shown to downregulate the expression of key cell cycle proteins like CDC2, Cyclin A, and Cyclin B.[10]

Caption: Entinostat-mediated cell cycle arrest via p21 induction.

4.2 HER2 Signaling: In HER2-amplified cancers, such as certain types of breast and gastric cancer, Entinostat has been shown to downregulate HER2 protein expression.[12] This effect is associated with an impairment of downstream signaling pathways like the AKT pathway, which is crucial for cell survival and proliferation.[12] This provides a strong rationale for combining Entinostat with HER2-targeted therapies.

4.3 Immunomodulation: Entinostat exhibits significant immunomodulatory activity.[1] It can regulate the production of cytokines, increase the expression of Major Histocompatibility Complex (MHC) class I and II molecules, and alter the function of immune cells like macrophages and dendritic cells.[1][13] In preclinical models, Entinostat has been shown to potentiate radiation-activated pathways such as JAK/STAT3 and interferon-gamma (IFN-γ) signaling, as well as upregulating PD-L1 expression, suggesting synergy with immune checkpoint inhibitors.[14]

Quantitative Biological and Clinical Data

The activity of Entinostat has been quantified in numerous preclinical and clinical studies.

Table 1: In Vitro HDAC Inhibitory Activity

| HDAC Isoform | IC₅₀ (nM) | Assay Type | Source |

|---|---|---|---|

| HDAC1 | 243 | Cell-free | [8] |

| HDAC2 | 453 | Cell-free | [8] |

| HDAC3 | 248 | Cell-free | [8] |

| HDAC1 | 510 | Cell-free | [15] |

| HDAC3 | 1700 | Cell-free |[15] |

IC₅₀ values can vary between studies due to different assay conditions.

Table 2: Pharmacokinetic Parameters of Entinostat

| Parameter | Value | Population | Source |

|---|---|---|---|

| Tₘₐₓ (Time to Max. Concentration) | 0.5 - 60 hours (Variability reduced in fasting state) | Cancer Patients | [1] |

| Clearance Variability | 24 - 147% | Cancer Patients | [1][16] |

| Linearity | Linear over 2 to 12 mg/m² dose range | Cancer Patients |[1] |

Table 3: Phase 3 Clinical Trial Efficacy Data (NCT03538171)

| Parameter | Entinostat + Exemestane | Placebo + Exemestane | Hazard Ratio (95% CI) | Population |

|---|

| Median Progression-Free Survival (PFS) | 6.32 months | 3.72 months | 0.76 (0.58-0.98) | Chinese patients with HR+ advanced breast cancer[17] |

Key Experimental Protocols

Reproducible methodologies are essential for evaluating HDAC inhibitors. Below are detailed protocols for key assays used to characterize Entinostat.

6.1 HDAC Enzyme Inhibition Assay (Fluorogenic)

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Entinostat against specific HDAC isoforms.[9]

-

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC3) are diluted to a working concentration in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl). A fluorogenic HDAC substrate (e.g., Ac-RHKK(Ac)-AMC) is prepared in the same buffer.[9]

-

Compound Dilution: Entinostat is dissolved in DMSO to create a high-concentration stock solution and then serially diluted in assay buffer to generate a range of test concentrations (e.g., 10-point, 3-fold dilutions).

-

Reaction Setup: In a 96-well or 384-well microplate, add the diluted enzyme, assay buffer, and varying concentrations of Entinostat. Allow for a pre-incubation period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C) to permit inhibitor-enzyme binding.[9]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate solution to each well.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes), allowing the enzyme to deacetylate the substrate.[9]

-

Signal Development: Stop the reaction by adding a developer solution. This solution typically contains a protease (e.g., trypsin) and a potent, broad-spectrum HDAC inhibitor (like Trichostatin A) to halt further deacetylation. The protease cleaves the deacetylated substrate, releasing the fluorescent molecule (AMC).[9]

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 390 nm, Em: 460 nm).[15]

-

Data Analysis: Convert fluorescence units to the percentage of inhibition relative to vehicle (DMSO) controls. Plot the percentage of inhibition against the logarithm of the Entinostat concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.[9]

-

Caption: Experimental workflow for HDAC inhibition (IC₅₀) determination.

6.2 Chromatin Immunoprecipitation (ChIP) Assay

-

Objective: To determine if Entinostat treatment reduces the association of specific HDACs (e.g., HDAC1) with target gene promoters (e.g., the HIV LTR or p21 promoter) in living cells.[7]

-

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., latently infected primary CD4⁺ T cells) to the desired density. Treat one group with Entinostat (e.g., 0.5 µM) and a control group with vehicle (DMSO) for a specified time (e.g., 4 hours).[7]

-

Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature. Quench the reaction by adding glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G beads. Incubate the cleared lysate overnight at 4°C with an antibody specific to the protein of interest (e.g., anti-HDAC1) or a negative control (e.g., IgG).

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt concentration.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Quantitative PCR (qPCR): Quantify the amount of precipitated DNA corresponding to the target promoter region using qPCR with specific primers. Results are typically expressed as a percentage of the input DNA.

-

Conclusion

Entinostat represents a highly significant member of the benzamide class of HDAC inhibitors. Its unique structure, centered on the zinc-chelating o-aminoanilide group, confers potent and selective inhibition of Class I HDACs. This targeted epigenetic modulation reactivates critical tumor suppressor pathways, leading to cell cycle arrest and apoptosis, and reshapes the tumor immune microenvironment. The quantitative data from extensive preclinical and clinical testing underscore its therapeutic potential, particularly in combination therapies. The detailed protocols provided herein offer a framework for the continued investigation and development of Entinostat and next-generation benzamide-based epigenetic modulators.

References

- 1. Entinostat: a promising treatment option for patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Entinostat | C21H20N4O3 | CID 4261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Entinostat? [synapse.patsnap.com]

- 7. Entinostat is a histone deacetylase inhibitor selective for class 1 histone deacetylases and activates HIV production from latently infected primary T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Histone Deacetylase Inhibitor Entinostat Mediates HER2 Downregulation in Gastric Cancer, Providing the Basis for Its Particular Efficacy in HER2-Amplified Tumors and in Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. selleckchem.com [selleckchem.com]

- 15. Phase I study of the histone deacetylase inhibitor entinostat in combination with 13-cis retinoic acid in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Entinostat, a class I selective histone deacetylase inhibitor, plus exemestane for Chinese patients with hormone receptor-positive advanced breast cancer: A multicenter, randomized, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Initial Safety and Toxicity Profile of Entinostat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entinostat (also known as MS-275 or SNDX-275) is an orally bioavailable, selective inhibitor of Class I and IV histone deacetylases (HDACs).[1][2] By modifying the epigenetic landscape of cancer cells, Entinostat triggers the re-expression of silenced tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis.[3][4] This document provides a comprehensive overview of the initial safety and toxicity profile of Entinostat, drawing from preclinical studies and early-phase clinical trials. It is intended to serve as a technical resource for professionals involved in oncology drug development and research.

Mechanism of Action and Signaling Pathways

Entinostat exerts its anti-cancer effects by selectively inhibiting HDAC enzymes, particularly HDAC1 and HDAC3, which are crucial for the deacetylation of histone and non-histone proteins. This inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure and the transcriptional activation of previously silenced genes, including tumor suppressor genes like p21 and p27.[3][5] The reactivation of these genes can halt cell cycle progression and induce programmed cell death (apoptosis).[3]

Beyond its effects on histones, Entinostat also influences the acetylation status and function of non-histone proteins involved in key cellular processes.[3] Preclinical studies have shown that Entinostat can downregulate the PI3K/AKT and MAPK signaling pathways, which are often hyperactivated in cancer and contribute to cell proliferation and survival.[6][7] Furthermore, by inhibiting AKT, Entinostat can activate the transcription factor FOXO3, leading to the expression of the pro-apoptotic protein Bim1.[7]

Entinostat also demonstrates immunomodulatory properties by affecting the tumor microenvironment. It has been shown to enhance anti-tumor immune responses by regulating cytokine production and modulating the function of immune cells such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1][6]

Signaling Pathway of Entinostat's Anti-Cancer Activity

Caption: Entinostat inhibits HDACs, leading to tumor suppressor gene activation and cell cycle arrest, while also suppressing pro-survival pathways to induce apoptosis.

Preclinical Safety and Toxicology

Preclinical evaluation of Entinostat in various animal models, including mice and rats, has been conducted to establish its initial safety profile and guide clinical development. These studies have demonstrated anti-tumor activity across a range of human tumor xenografts, such as lung, prostate, breast, pancreas, and renal cell carcinoma.[6]

In toxicology studies, the primary dose-limiting toxicities observed were related to bone marrow suppression, consistent with the effects of other alkylating agents.[8] This included a nadir in white blood cell counts around day 7, with recovery typically observed by day 21.[8] Other noted toxicities in animal models included gastrointestinal effects such as emesis and inappetence.[8] Importantly, apart from reversible effects on bone marrow and lymphatic tissues, significant organ toxicity was not a prominent feature in single-dose studies.[8]

Clinical Safety and Toxicity Profile

The safety and tolerability of Entinostat have been evaluated in numerous Phase I and II clinical trials, both as a monotherapy and in combination with other anti-cancer agents.[1][6] Generally, Entinostat has been found to be well-tolerated, with a manageable side effect profile.[1][6]

Common Adverse Events

The most frequently reported adverse events associated with Entinostat are hematologic and gastrointestinal in nature.[1]

Table 1: Common Adverse Events Reported in Entinostat Clinical Trials

| System Organ Class | Adverse Event |

| Hematologic | Anemia, Neutropenia, Thrombocytopenia, Leukopenia[1][6] |

| Gastrointestinal | Nausea, Vomiting, Diarrhea, Anorexia[6] |

| Constitutional | Fatigue[1][6] |

| Metabolic | Hypophosphatemia, Hyponatremia, Hypoalbuminemia, Hyperglycemia[6] |

Dose-Limiting Toxicities (DLTs)

Dose-limiting toxicities are crucial in determining the maximum tolerated dose (MTD) of a new drug. In early-phase trials of Entinostat, DLTs have been primarily hematologic and gastrointestinal.

Table 2: Summary of Dose-Limiting Toxicities (DLTs) in Phase I Trials

| Trial / Combination | Dose Level | DLTs Observed |

| Monotherapy (Solid Tumors/Lymphoma) | Daily Dosing (First Dose Level) | Not specified, but led to change in dosing schedule[6] |

| Monotherapy (Hematologic Malignancies) | 10 mg/m² every 14 days (MTD) | Nausea and vomiting |

| Combination with 13-cis Retinoic Acid | 5 mg/m² | Grade 3 hyponatremia, neutropenia, and anemia[9] |

| Combination with Sorafenib | Not specified | Grade 3 hand-foot syndrome, nausea/vomiting, and fatigue |

Experimental Protocols

Phase I Clinical Trial Design for Safety Assessment

A common experimental design for assessing the initial safety and toxicity of a new agent like Entinostat is the Phase I dose-escalation study.

Key Components of a Typical Protocol:

-

Study Design: A "3+3" dose-escalation design is frequently employed. Three patients are enrolled at a specific dose level. If no DLTs are observed, the next cohort of three patients is enrolled at a higher dose. If one patient experiences a DLT, three more patients are enrolled at the same dose level. The MTD is typically defined as the dose level below which two or more patients in a cohort of up to six experience a DLT.[10]

-

Patient Population: Patients with advanced solid tumors or hematologic malignancies who have exhausted standard treatment options.

-

Safety Monitoring:

-

Clinical Assessments: Regular physical examinations and evaluation of adverse events (AEs) using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[9]